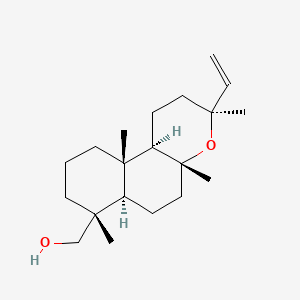

13-Epijhanol

Description

Properties

IUPAC Name |

[(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONXCRDSDZQGGT-HMGBVJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@@](O3)(C)C=C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Sesquiterpenes: A Technical Guide on the Discovery and Isolation of Jhanol and 13-Epijhanol

A comprehensive search of available scientific literature has revealed that detailed information regarding the discovery and isolation of the specific sesquiterpenes, jhanol and 13-epijhanol, from Croton zambesicus is not readily accessible in publicly available databases. While phytochemical studies of Croton zambesicus and related species confirm a rich composition of terpenoids, the specific isolation protocols, quantitative data, and biological pathways for jhanol and this compound appear to be documented in specialized or older literature that is not currently indexed in widespread digital archives.

This guide, therefore, serves to outline the general methodologies and logical workflows that would be employed in the discovery and isolation of novel sesquiterpenes from a plant source like Croton zambesicus, based on established phytochemical practices. The information presented is a composite of standard techniques and may not reflect the exact historical discovery of the named compounds.

General Experimental Workflow for the Isolation of Sesquiterpenes

The isolation of novel sesquiterpenes from a plant source is a systematic process that involves several key stages, from initial extraction to final structure elucidation. The following workflow represents a typical approach that researchers would undertake.

In-Depth Technical Guide: Natural Sources of 13-Epijhanol and Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epijhanol is a diterpenoid of scientific interest. This technical guide provides a comprehensive overview of the current publicly available scientific literature regarding its natural plant sources. An extensive search of chemical databases, phytochemical studies, and ethnobotanical literature was conducted to identify plants containing this specific compound.

Summary of Findings

Despite a thorough and multi-faceted search strategy, no specific plant species has been definitively identified in the currently available scientific literature as a natural source of this compound.

While the family Asteraceae, and specifically the genus Eupatorium, are known to be rich sources of various terpenoids, including sesquiterpenoids and diterpenoids, direct evidence of the presence of this compound in these plants is absent from the reviewed studies.[1][2] Similarly, liverworts (Marchantiophyta), which are recognized for their diverse array of sesquiterpenoids, have not been specifically reported to contain this compound.

The absence of a confirmed plant source precludes the provision of quantitative data on its natural abundance and detailed experimental protocols for its extraction and isolation from a specific plant matrix. Furthermore, without a known biological context in a plant, information on its related signaling pathways is unavailable.

Potential Avenues for Future Research

The lack of identified natural sources for this compound presents several opportunities for novel phytochemical research:

-

Broad Screening of Terpenoid-Rich Plant Families: A systematic screening of plants from families known for producing a wide variety of diterpenoids, such as Asteraceae, Lamiaceae, and Euphorbiaceae, could be a fruitful approach.

-

Re-investigation of Eupatorium Species: Given the chemical diversity within the Eupatorium genus, a more targeted phytochemical investigation of various species, employing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, may lead to the identification of minor components, potentially including this compound.

-

Exploration of Marine Organisms: While the initial focus was on terrestrial plants, marine organisms are also a rich source of novel diterpenoids. Future screening efforts could be expanded to include marine flora and fauna.

Methodologies for Terpenoid Isolation and Identification

For researchers interested in the prospective isolation of this compound or similar diterpenoids from plant sources, a general experimental workflow can be outlined. The following diagram illustrates a typical procedure for the extraction, isolation, and identification of terpenoid compounds from a plant matrix.

Conclusion

The natural source of this compound in the plant kingdom remains to be discovered. The information presented in this guide reflects the current state of public scientific knowledge. The absence of a known source highlights a gap in the phytochemical landscape and presents an exciting opportunity for natural product researchers. The provided general methodologies and suggested research avenues are intended to guide future investigations in this area. As new research is published, this guide will be updated to incorporate any findings related to the natural occurrence of this compound.

References

The Biosynthetic Pathway of 13-Epijhanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epijhanol is a labdane-related diterpenoid, a class of natural products with a diverse range of biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide provides a comprehensive overview of the putative pathway based on the well-established biosynthesis of structurally similar labdane-type diterpenoids. This document details the likely enzymatic steps, presents relevant quantitative data from related pathways, and provides detailed experimental protocols to facilitate further research and characterization of the enzymes involved in this compound biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of labdane-related diterpenoids, including the proposed pathway for this compound, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the characteristic bicyclic labdane skeleton is a pivotal step catalyzed by diterpene synthases (diTPSs). This process is generally a two-step enzymatic reaction sequence involving two distinct classes of diTPSs. Subsequent modifications, primarily by cytochrome P450 monooxygenases (CYPs), lead to the final structure of this compound.

Module 1: Diterpene Skeleton Formation

-

Step 1: Protonation-initiated Cyclization of GGPP. The biosynthesis is initiated by a Class II diterpene synthase , specifically a copalyl diphosphate synthase (CPS). This enzyme catalyzes the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically (+)-copalyl diphosphate ((+)-CPP).

-

Step 2: Ionization-initiated Cyclization and Rearrangement. The bicyclic intermediate, (+)-CPP, is then utilized as a substrate by a Class I diterpene synthase , often a kaurene synthase-like (KSL) enzyme. This enzyme catalyzes the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement to form the basic labdane skeleton. In the case of this compound, this step would lead to the formation of a 13-epi-manoyl oxide precursor.

Module 2: Tailoring and Functionalization

Following the formation of the labdane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and potentially other tailoring enzymes like reductases or transferases. These enzymes introduce hydroxyl groups and other functionalities to produce the final this compound molecule. The specific CYPs involved in the biosynthesis of this compound have yet to be identified.

Quantitative Data

Direct quantitative data for the enzymes in the this compound biosynthetic pathway is not currently available. However, data from well-characterized enzymes in related labdane diterpenoid pathways can provide valuable insights for experimental design and metabolic engineering efforts. The following table summarizes kinetic parameters for representative diTPS and CYP enzymes.

| Enzyme | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| SmCPS1 | GGPP | (+)-Copalyl diphosphate | 0.8 ± 0.1 | 0.23 ± 0.01 | Salvia miltiorrhiza | [1] |

| TwTPS27v2 | (+)-Copalyl diphosphate | Miltiradiene | Not Reported | Not Reported | Tripterygium wilfordii | [1] |

| CYP725A4 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | 123 ± 52 | 0.5 ± 0.13 | Taxus cuspidata | [2] |

Note: The data presented are for enzymes involved in the biosynthesis of other diterpenoids and serve as a reference.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Functional Characterization of Diterpene Synthases

This protocol describes the expression of candidate diTPS genes in Escherichia coli and subsequent in vitro characterization.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant species of interest (e.g., Epimedium).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frames (ORFs) of candidate diTPS genes using PCR with gene-specific primers.

- Clone the PCR products into an appropriate bacterial expression vector (e.g., pET28a or pGEX series).

2. Heterologous Expression in E. coli:

- Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Incubate the cultures at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lyse the cells by sonication.

- Clarify the lysate by centrifugation.

- Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

4. In Vitro Enzyme Assays:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (GGPP or CPP, 10-50 µM).

- Incubate the reaction at 30°C for 1-4 hours.

- To analyze the products, dephosphorylate the reaction mixture by adding alkaline phosphatase.

- Extract the products with an organic solvent (e.g., hexane or ethyl acetate).

- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Protocol 2: Functional Characterization of Cytochrome P450 Monooxygenases

This protocol outlines the heterologous expression of candidate CYP genes in yeast (Saccharomyces cerevisiae) and subsequent in vivo and in vitro characterization.

1. Yeast Expression Vector Construction:

- Clone the full-length ORFs of candidate CYP genes and a corresponding cytochrome P450 reductase (CPR) gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation and Expression:

- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

- Grow the transformed yeast in selective medium containing glucose.

- Induce protein expression by transferring the cells to a medium containing galactose.

3. In Vivo Enzyme Assays:

- To the induced yeast culture, add the putative diterpene substrate (e.g., the product of the diTPS reaction).

- Incubate the culture for an additional 24-48 hours.

- Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

4. In Vitro Enzyme Assays (using microsomes):

- Harvest the induced yeast cells and prepare microsomes by differential centrifugation.

- Resuspend the microsomes in an assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4).

- Set up a reaction containing the microsomes, the diterpene substrate, and an NADPH-regenerating system.

- Incubate the reaction at 30°C for 1-2 hours.

- Extract the reaction mixture and analyze the products by GC-MS or LC-MS.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

References

- 1. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 13-Epijhanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 13-Epijhanol, a labdane-type diterpenoid isolated from the tubers of Sagittaria trifolia. Through a detailed analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, the precise molecular structure and stereochemistry of this natural product have been determined. This document outlines the key experimental protocols and presents a thorough interpretation of the spectral data, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known by its synonym 18-Hydroxy-13-epimanoyl oxide, is a diterpenoid belonging to the labdane family of natural products. It has been isolated from the tubers of Sagittaria trifolia, a plant with a history of use in traditional medicine. The structural elucidation of such natural products is a critical step in understanding their potential biological activities and for the development of new therapeutic agents. This guide details the systematic approach taken to determine the chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₂[1] |

| Molecular Weight | 306.48 g/mol [1] |

| CAS Number | 133005-15-9 |

| Appearance | [Data not available in search results] |

| Optical Rotation | [Data not available in search results] |

Spectroscopic Data

The structure of this compound was elucidated primarily through the analysis of its spectroscopic data.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound shows 20 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key information about the functional groups and the carbon skeleton.

| Carbon No. | Chemical Shift (δ) ppm | Multiplicity (DEPT) |

| 1 | [Data not available] | CH₂ |

| 2 | [Data not available] | CH₂ |

| 3 | [Data not available] | CH₂ |

| 4 | [Data not available] | C |

| 5 | [Data not available] | CH |

| 6 | [Data not available] | CH₂ |

| 7 | [Data not available] | CH₂ |

| 8 | [Data not available] | C-O |

| 9 | [Data not available] | CH |

| 10 | [Data not available] | C |

| 11 | [Data not available] | CH₂ |

| 12 | [Data not available] | CH₂ |

| 13 | [Data not available] | C-O |

| 14 | [Data not available] | CH₂ |

| 15 | [Data not available] | CH₃ |

| 16 | [Data not available] | CH₃ |

| 17 | [Data not available] | CH₃ |

| 18 | [Data not available] | CH₂OH |

| 19 | [Data not available] | CH₃ |

| 20 | [Data not available] | CH₃ |

Note: Specific chemical shift values and detailed assignments require access to the primary literature which was not available in the search results.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information on the proton environment in the molecule. Key signals would include those for methyl groups, methylene protons, methine protons, and the vinyl group.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H₃-15 | [Data not available] | s | - |

| H₃-16 | [Data not available] | s | - |

| H₃-17 | [Data not available] | s | - |

| H₂-18 | [Data not available] | m | - |

| H₃-19 | [Data not available] | s | - |

| H₃-20 | [Data not available] | s | - |

| Vinyl Protons | [Data not available] | m | - |

Note: Specific chemical shift values and coupling constants require access to the primary literature which was not available in the search results.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₂₀H₃₄O₂ by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The fragmentation pattern in the mass spectrum would offer further structural clues.

| Ion | m/z |

| [M]⁺ | 306.2559 (calculated for C₂₀H₃₄O₂) |

Note: The exact experimental m/z value is needed from the primary literature for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would indicate the presence of key functional groups.

| Frequency (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl group) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1640 | C=C stretch (vinyl group) |

| ~1100 | C-O stretch (ether) |

Note: Specific absorption bands need to be confirmed from the experimental data.

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of diterpenoids from plant material involves the following steps:

-

Extraction: The dried and powdered tubers of Sagittaria trifolia are extracted with a suitable organic solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the diterpenoids is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃).

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as ESI-TOF or Q-TOF MS.

-

IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of modern spectroscopic techniques provides a powerful toolkit for the unambiguous structure determination of complex natural products like this compound. The detailed analysis of NMR, MS, and IR data allows for the complete assignment of its chemical structure, which is fundamental for further investigation into its biological and pharmacological properties. This guide serves as a foundational reference for researchers engaged in the exploration of natural products for drug discovery and development.

References

An In-depth Technical Guide to 13-Epijhanol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the labdane diterpenoid 13-Epijhanol, also known as 18-Hydroxy-13-epimanoyl oxide. Due to the limited availability of experimental data for this compound itself, this guide incorporates data from closely related analogs, primarily 13-epi-manoyl oxide, to present a thorough profile. All data is presented with clear attribution to its source and nature (experimental or predicted).

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound and its close analog 13-epi-manoyl oxide are summarized below. It is important to note that while the molecular formula and weight are specific to this compound, many of the other reported values are predicted for the closely related 13-epi-manoyl oxide and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Compound | Data Type |

| Molecular Formula | C₂₀H₃₄O₂ | This compound | N/A |

| Molecular Weight | 306.49 g/mol | This compound | N/A |

| Boiling Point | 378.9 ± 15.0 °C | 13-epi-Manoyl oxide | Predicted |

| Melting Point | Not available | This compound | N/A |

| Density | 0.997 ± 0.06 g/cm³ | 13-epi-Manoyl oxide | Predicted |

| pKa | 14.95 ± 0.10 | 13-epi-Manoyl oxide | Predicted |

| LogP | 4.715 | 13-epi-Manoyl oxide | Predicted |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | This compound | Experimental |

Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 13-epi-Manoyl Oxide

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 39.1 |

| 2 | 18.4 |

| 3 | 42.1 |

| 4 | 33.5 |

| 5 | 55.6 |

| 6 | 20.6 |

| 7 | 37.9 |

| 8 | 74.5 |

| 9 | 59.8 |

| 10 | 38.9 |

| 11 | 24.5 |

| 12 | 34.9 |

| 13 | 73.4 |

| 14 | 147.9 |

| 15 | 110.5 |

| 16 | 28.4 |

| 17 | 16.5 |

| 18 | 33.5 |

| 19 | 21.5 |

| 20 | 15.7 |

Data sourced from computational predictions.

Table 3: Predicted ¹H NMR Chemical Shifts for 13-epi-Manoyl Oxide

| Proton(s) | Chemical Shift (ppm) | Multiplicity |

| H-14 | 5.89 | dd |

| H-15a | 5.12 | d |

| H-15b | 4.90 | d |

| Methyl Protons | 0.79 - 1.29 | s |

Data sourced from computational predictions and may not represent the full spectrum.

Infrared (IR) and Mass Spectrometry (MS) Data:

Specific experimental IR and MS spectra for this compound are not currently available in surveyed literature. General characteristic IR absorptions for related diterpenoids would include C-H stretching (alkane) around 2850-2960 cm⁻¹, C-O stretching (ether) around 1070-1150 cm⁻¹, and O-H stretching (alcohol) as a broad peak around 3200-3600 cm⁻¹. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of 13-epi-Manoyl Oxide from Sclareol

A selective one-step synthesis of 13-epi-manoyl oxide has been reported via the low-temperature superacidic cyclization of sclareol.[1][2]

Materials:

-

(-)-Sclareol

-

Dichloromethane (DCM)

-

2-Nitropropane (iPrNO₂)

-

Fluorosulfonic acid (FSO₃H)

-

30% Sodium hydroxide (NaOH) aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (-)-sclareol (1 mmol) in a 2:1 mixture of DCM and iPrNO₂ (5 mL) is prepared.

-

In a separate flask, a 4 M solution of FSO₃H in iPrNO₂ is prepared and cooled to the desired reaction temperature (e.g., -95 °C).

-

The sclareol solution is added dropwise to the stirred, chilled FSO₃H solution.

-

The reaction mixture is stirred for 15 minutes at this temperature.

-

The reaction is quenched by the addition of 5 mL of a 30% aqueous NaOH solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

General Protocol for Isolation of Labdane Diterpenoids from Sagittaria Species

While a specific protocol for this compound is not detailed, a general procedure for isolating labdane diterpenoids from plants of the Sagittaria genus can be outlined.

Materials:

-

Dried and powdered plant material (e.g., tubers of Sagittaria trifolia)

-

Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., gradients of hexane and ethyl acetate)

Procedure:

-

The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, for instance, starting with hexane, followed by ethyl acetate, and then methanol.

-

The resulting extracts are concentrated under reduced pressure.

-

The crude extracts are then subjected to repeated column chromatography on silica gel. Elution is typically performed with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate fractions based on polarity.

-

Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as size-exclusion chromatography on Sephadex LH-20 or further rounds of silica gel chromatography with finer gradients.

-

The purity of the isolated compounds is assessed by TLC and spectroscopic methods (NMR, MS).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, extensive research on the broader class of labdane diterpenoids has revealed significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Modulation of the MAPK and NF-κB Signaling Pathways

Labdane diterpenoids have been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. This inhibition is achieved by targeting upstream signaling molecules.

In the MAPK pathway, labdane diterpenoids can suppress the phosphorylation of key kinases like p38, JNK, and ERK. In the NF-κB pathway, they can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory enzymes and cytokines.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. While the data for this compound itself is emerging, the information compiled herein from its close structural and functional relatives provides a strong basis for future investigation into its chemical synthesis, biological activity, and potential therapeutic applications.

References

Preliminary Biological Screening of 13-Epijhanol and Related Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of diterpenoid compounds, with a focus on the methodologies applicable to novel molecules such as 13-Epijhanol. While specific biological data for this compound is not publicly available, this document draws upon the extensive research conducted on a closely related and well-studied class of marine natural products: briarane diterpenoids. This guide details the common sources, key biological activities, and detailed experimental protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening. Furthermore, it presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the screening process and potential mechanisms of action.

Introduction: The Landscape of Diterpenoid Research

Diterpenoids are a diverse class of natural products with a C20 carbon skeleton, exhibiting a wide array of complex chemical structures and significant pharmacological activities. These compounds are found in various natural sources, including plants, fungi, and marine organisms. Marine invertebrates, particularly gorgonian corals, are a rich source of unique diterpenoids, most notably the briarane class.[1][2] Briarane diterpenoids are characterized by a bicyclo[8.4.0]decane ring system and have demonstrated potent anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties, making them a subject of intense research in drug discovery.[3]

While information on "this compound" is scarce, its name suggests a diterpenoid structure. Given the lack of specific data, this guide will focus on the established screening protocols and known activities of the well-documented briarane diterpenoids as a proxy for the potential biological evaluation of this compound and other novel diterpenoids.

Data Presentation: Biological Activities of Briarane Diterpenoids

The following tables summarize the quantitative data for various biological activities exhibited by representative briarane diterpenoids isolated from gorgonian corals. This data provides a benchmark for the potential efficacy of novel diterpenoids.

Table 1: Cytotoxic Activity of Briarane Diterpenoids against Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

| Briaexcavatolide P | A549 (Human Lung Carcinoma) | IC₅₀: 26.7 µM | |

| Juncin R | A549 (Human Lung Carcinoma) | IC₅₀: 13.9 µM | |

| Juncin S | A549 (Human Lung Carcinoma) | IC₅₀: 20.2 µM | |

| Juncin R | MG63 (Human Osteosarcoma) | IC₅₀: 5.6 µM | |

| Juncin S | MG63 (Human Osteosarcoma) | IC₅₀: 16.5 µM | |

| Briareolate esters | BG02 (Human Embryonic Stem Cells) | Cytotoxic | |

| Briareolate esters | BxPC-3 (Human Pancreatic Cancer) | Cytotoxic |

Table 2: Anti-inflammatory Activity of Briarane Diterpenoids

| Compound | Assay | Cell Line | Activity | Reference |

| Briarenolide K | iNOS protein inhibition | RAW 264.7 | Significant | |

| Briarenolide L | iNOS protein inhibition | RAW 264.7 | Significant | |

| Briaexcavatolide P | iNOS release inhibition | RAW 264.7 | 46.53% inhibition at 10 µM | |

| Juncenolide M | Superoxide anion generation inhibition | Human neutrophils | - | |

| Juncenolide N | Elastase release inhibition | Human neutrophils | 29.0 ± 5.6% inhibition | |

| Juncenolide O | Elastase release inhibition | Human neutrophils | 35.9 ± 7.4% inhibition | |

| Juncenolide O | Superoxide anion generation inhibition | Human neutrophils | 27.6 ± 7.0% inhibition |

Table 3: Antimicrobial Activity of Briarane Diterpenoids

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

| Briarane Diterpenoid (unspecified) | Bacillus megaterium | Active | |

| Briarane Diterpenoid (unspecified) | Escherichia coli | Active | |

| Briarane Diterpenoid (unspecified) | Septoria tritici (antifungal) | Active | |

| Briarane Diterpenoid (unspecified) | Microbotryum violaceum (antifungal) | Active |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically performed in the preliminary biological screening of novel diterpenoids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite, a stable oxidation product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for an additional 18 to 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 5 × 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism being tested.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a novel natural product like this compound.

Caption: General workflow for the biological screening of natural products.

Signaling Pathway: NF-κB Inhibition

Many diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this pathway and a potential point of inhibition by a bioactive compound.

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Conclusion

While direct biological data on this compound remains to be elucidated, the established methodologies and extensive research on the structurally related briarane diterpenoids provide a robust framework for its preliminary biological screening. The protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays detailed in this guide offer standardized approaches to evaluate the therapeutic potential of novel diterpenoids. The provided workflows and pathway diagrams serve as valuable tools for researchers to conceptualize the screening process and potential mechanisms of action. Further investigation into this compound and other novel diterpenoids is warranted to uncover new lead compounds for drug development.

References

Uncharted Territory: The Therapeutic Potential of 13-Epijhanol Awaits Exploration

Researchers, scientists, and drug development professionals exploring novel therapeutic agents will find that 13-Epijhanol, a naturally occurring diterpenoid, represents a significant knowledge gap in the scientific literature. Despite its identification and chemical characterization, in-depth studies into its biological activity and potential therapeutic targets are strikingly absent from publicly available research.

Initial investigations have confirmed the existence of this compound, a diterpenoid compound isolated from sources such as the tubers of Sagittaria trifolia. It is identified by the CAS number 133005-15-9 and has a molecular formula of C20H34O2. An alternative name for this compound is 18-Hydroxy-13-epimanoyl oxide.

While the broader class of diterpenoids has been a source of compounds with diverse and potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific data on this compound is not available. This presents both a challenge and an opportunity for the research community. The lack of existing data means that the field is wide open for novel discoveries regarding its mechanism of action and potential applications in medicine.

The Diterpenoid Landscape: A Hint of Potential

Diterpenoids, as a class, are known to interact with a variety of cellular signaling pathways. To provide a speculative context—and to underscore that these are not established targets of this compound—other diterpenoids have been shown to modulate pathways such as:

-

NF-κB Signaling: A key regulator of inflammation and immune responses.

-

MAPK Signaling: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling: Crucial for cell survival and growth.

The following diagram illustrates a generalized inflammatory signaling pathway that is often a target of natural products. It is important to reiterate that the interaction of this compound with this or any other pathway has not been experimentally determined.

Future Directions and a Call for Research

The absence of empirical data for this compound necessitates foundational research to elucidate its pharmacological profile. Key experimental avenues to explore would include:

-

High-Throughput Screening: To identify initial biological activities across a range of cell-based assays, such as cancer cell line proliferation, inflammatory cytokine production, and antimicrobial activity.

-

Target Identification Studies: Employing techniques like affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify direct molecular binding partners.

-

In Vitro Mechanistic Studies: Once a biological effect is observed, detailed cellular and molecular biology experiments would be required to delineate the signaling pathways involved. This would include western blotting for key signaling proteins, qPCR for gene expression analysis, and reporter gene assays.

-

In Vivo Efficacy and Toxicity Studies: Following promising in vitro results, evaluation in animal models of disease would be essential to determine therapeutic potential and assess safety.

The following workflow outlines a potential research path for investigating a novel natural product like this compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of 13-epi-manoyl oxide, a labdane-type diterpenoid, and its related compounds. Due to the scarcity of information on "13-Epijhanol," this guide focuses on the well-characterized and structurally related 13-epi-manoyl oxide as a representative compound. This document details its chemical properties, a one-step selective synthesis protocol, and reported biological activities, including cytotoxic and antimicrobial effects. Furthermore, it outlines key experimental methodologies and discusses the potential signaling pathways modulated by this class of compounds. All quantitative data is presented in structured tables, and complex workflows and pathways are visualized using diagrams to facilitate understanding and further research.

Introduction to Labdane Diterpenoids

Diterpenoids are a class of chemical compounds composed of four isoprene units, containing 20 carbon atoms.[1] They are derived from geranylgeranyl pyrophosphate (GGPP) and exhibit a vast array of structural diversity, including linear, bicyclic, tricyclic, and tetracyclic skeletons.[2] Among these, the labdane-type diterpenoids, characterized by a bicyclic core, are widespread in nature and have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic properties.[3]

13-epi-manoyl oxide is a labdane diterpenoid that has been a subject of synthetic and biological studies. Its tricyclic backbone makes it an interesting candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.[4] This guide will delve into the technical details of 13-epi-manoyl oxide, providing a valuable resource for researchers in the field.

Chemical Properties and Synthesis of 13-epi-Manoyl Oxide

2.1. Chemical Structure and Properties

-

IUPAC Name: (3S,4aR,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene[5]

-

Molecular Formula: C₂₀H₃₄O

-

Molecular Weight: 290.5 g/mol

-

Appearance: White amorphous powder

-

Solubility: Soluble in organic solvents such as chloroform and dichloromethane.

2.2. One-Step Selective Synthesis from (-)-Sclareol

A highly selective one-step synthesis of 13-epi-manoyl oxide from the commercially available labdane diterpenoid, (-)-sclareol, has been reported. The reaction involves a low-temperature superacidic cyclization. The reaction conditions have been optimized to achieve a high ratio of 13-epi-manoyl oxide to its epimer, manoyl oxide.

Biological Activities

While comprehensive biological data for 13-epi-manoyl oxide is still emerging, studies on this compound and its derivatives have revealed promising cytotoxic and antimicrobial activities.

3.1. Cytotoxic and Antiproliferative Activity

A semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide has demonstrated significant cytotoxic and antiproliferative effects against a panel of human leukemic cell lines. The compound was found to induce apoptosis in a time- and dose-dependent manner and caused a delay in the G0/G1 phase of the cell cycle.

3.2. Antimicrobial Activity

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) have been synthesized and evaluated for their antimicrobial properties. A chloroethyl carbamidic ester derivative, in particular, exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests that the labdane skeleton of 13-epi-manoyl oxide is a promising scaffold for the development of new antimicrobial agents.

Quantitative Data

| Compound | Activity | Cell Line/Organism | Measurement | Value | Reference |

| Thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide | Cytotoxic | 13 human leukemic cell lines | Not Specified | Active | |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Antimicrobial | Gram (+), Gram (-) bacteria, pathogenic fungi | Not Specified | Strongest activity among tested derivatives |

Experimental Protocols

5.1. Synthesis of 13-epi-Manoyl Oxide from (-)-Sclareol

This protocol is adapted from Morarescu et al., 2021.

-

Dissolution: Dissolve (-)-sclareol (1.0 g, 3.24 mmol) in a 2:1 mixture of dichloromethane (CH₂Cl₂) and isopropyl nitrate (i-PrNO₂) (15 mL).

-

Cooling: Cool the solution to -95°C in a cryostat.

-

Acid Addition: Slowly add fluorosulfonic acid (FSO₃H) (0.54 mL, 9.72 mmol) to the cooled solution with vigorous stirring.

-

Reaction: Maintain the reaction at -95°C for 15 minutes.

-

Quenching: Quench the reaction by carefully adding 30% aqueous potassium hydroxide (KOH) solution until the mixture is basic.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine until neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 13-epi-manoyl oxide.

5.2. Cytotoxicity Evaluation: MTT Assay

This is a general protocol for determining the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of 13-epi-manoyl oxide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

A Technical Guide to Daphnane Diterpenoids and Their Derivatives: From Structural Diversity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of daphnane-type diterpenoids, a class of structurally complex natural products with significant therapeutic potential. Found predominantly in plants of the Thymelaeaceae and Euphorbiaceae families, these compounds have garnered considerable attention for their potent biological activities, including anti-HIV, anticancer, and neurotrophic effects.[1][2][3][4][5] This document details their structural diversity, summarizes key quantitative biological data, outlines experimental methodologies, and visualizes relevant pathways to serve as a valuable resource for ongoing research and drug discovery efforts.

Structural Diversity of Daphnane Diterpenoids

Daphnane diterpenoids are characterized by a unique 5/7/6-tricyclic carbon skeleton. Their vast structural diversity arises from various oxygenation patterns, esterifications, and the presence of orthoester functionalities. Based on their structural features, daphnane-type diterpenoids can be broadly classified into several types, including:

-

6-Epoxy Daphnane Diterpenoids: These compounds feature an epoxide ring at the C-6 and C-7 positions.

-

Resiniferonoids: A group characterized by specific oxygen-containing functions in rings B and C.

-

Genkwanines: Possessing a saturated ring A and a dihydroxyl group at C-6 and C-7.

-

1-Alkyldaphnanes: Distinguished by an alkyl chain attached at the C-1 position.

-

Rediocides

The orthoester group, often found at positions C-9, C-13, and C-14, is a critical feature for the biological activity of many daphnane diterpenoids.

Biological Activities and Quantitative Data

Daphnane diterpenoids exhibit a remarkable range of potent biological activities. The following tables summarize the quantitative data for their anti-HIV and cytotoxic activities against various cancer cell lines.

Anti-HIV Activity

Several daphnane diterpenoids have demonstrated potent anti-HIV-1 activity, with some compounds showing efficacy at nanomolar concentrations.

| Compound | EC50 (nM) | Target Cells | Reference |

| Daphneodorin D | 1.5 - 7.7 | MT4 | |

| Daphneodorin E | 1.5 - 7.7 | MT4 | |

| Acutilobin A-G | < 1.5 | ||

| Genkwanine VIII | 0.17 | ||

| Gnidimacrin | 0.14 | ||

| Stelleralide A | 0.33 | ||

| Wikstroelide A | 0.39 | ||

| Trigothysoid A-P (select compounds) | 0.001 - 0.015 |

Table 1: Anti-HIV-1 Activity of Selected Daphnane Diterpenoids.

Cytotoxic Activity

The anticancer potential of daphnane diterpenoids has been extensively studied against a variety of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphgenkin A | SW620 | 3.0 | |

| Daphgenkin A | RKO | 6.5 | |

| Yuanhuakine A-D (majority) | A549 | 7.77 - 20.56 | |

| Tianchaterpene D | HGC-27 | 8.8 | |

| Unnamed Daphnane Diterpenoids | A375, HepG2, HL-60, K562, HeLa | 5.31 - 21.46 | |

| Unnamed Daphnane Diterpenoids | A549, HL-60 | 0.9 - 2.4 |

Table 2: Cytotoxic Activity of Selected Daphnane Diterpenoids against Human Cancer Cell Lines.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for the isolation, structural elucidation, and biological evaluation of daphnane diterpenoids.

Isolation and Structural Elucidation

A typical workflow for the isolation and structural characterization of daphnane diterpenoids from plant material is as follows:

Caption: General workflow for the isolation and structural elucidation of daphnane diterpenoids.

Detailed Steps:

-

Extraction: The air-dried and powdered plant material (e.g., twigs and leaves) is extracted with a solvent such as methanol (MeOH) at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (e.g., the EtOAc-soluble portion) is subjected to repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using reversed-phase HPLC to yield pure daphnane diterpenoids.

-

Structural Elucidation: The structures of the pure compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Anti-HIV Activity Assay

The anti-HIV activity of daphnane diterpenoids is commonly evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.

Caption: Workflow for a typical anti-HIV activity assay.

Detailed Protocol Outline:

-

Cell Culture: Human T-cell line MT4 is cultured in appropriate media.

-

Infection: The MT4 cells are infected with a known amount of HIV-1 virus.

-

Treatment: Immediately after infection, the test compounds (daphnane diterpenoids) are added to the cell culture in a series of dilutions. A positive control (e.g., a known anti-HIV drug) and a negative control (no drug) are included.

-

Incubation: The treated and infected cells are incubated for a specific period (e.g., 4-5 days) to allow for viral replication.

-

Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic (anti-cancer) activity of daphnane diterpenoids is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol Outline:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the daphnane diterpenoids. A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Biosynthesis and Synthetic Approaches

The biosynthesis of the daphnane skeleton is believed to proceed from the tigliane skeleton through the opening of a cyclopropane ring to form an isopropyl group.

Caption: Proposed biosynthetic pathway of daphnane diterpenoids.

The total synthesis of daphnane diterpenoids is a significant challenge due to their complex, highly oxygenated, and stereochemically rich structures. However, several successful total syntheses have been reported, providing access to these molecules and their analogs for further biological evaluation. These synthetic strategies often involve intricate cycloaddition reactions and late-stage functionalization to construct the characteristic 5/7/6-tricyclic core.

Conclusion and Future Directions

Daphnane-type diterpenoids represent a promising class of natural products with potent and diverse biological activities. The quantitative data presented in this guide highlight their potential as leads for the development of novel anti-HIV and anticancer agents. The detailed experimental protocols provide a foundation for researchers to further explore this fascinating class of molecules.

Future research should focus on:

-

The discovery of new daphnane diterpenoids from unexplored plant sources.

-

Elucidation of the mechanisms of action underlying their potent biological activities.

-

Development of more efficient and scalable synthetic routes to facilitate extensive structure-activity relationship (SAR) studies and the generation of novel, more potent, and selective analogs.

-

Preclinical and clinical evaluation of the most promising candidates.

This comprehensive guide serves as a valuable resource to stimulate and support further investigation into the promising therapeutic potential of daphnane diterpenoids.

References

- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. daphnane-type-diterpene-orthoesters-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]

- 5. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 13-Epijhanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for the synthesis of 13-Epijhanol, a labdane-type diterpenoid. Due to the absence of a reported total synthesis in the current literature, this protocol focuses on a practical and efficient semi-synthetic approach starting from the readily available natural product, sclareol. The key transformations include the acid-catalyzed cyclization of sclareol to form the pivotal intermediate, 13-epi-manoyl oxide, followed by a regioselective oxidation to introduce the C-18 hydroxyl group. This methodology provides a reliable pathway for accessing this compound for further research and development.

Introduction

This compound, also known as 18-Hydroxy-13-epimanoyl oxide, is a member of the labdane diterpenoid family of natural products. These compounds have garnered significant interest due to their diverse and potent biological activities. A reliable and efficient synthesis of this compound is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating its exploration as a potential therapeutic agent. This application note provides a comprehensive protocol for a semi-synthetic route to this compound, leveraging the abundant natural resource sclareol as a starting material.

Proposed Semi-Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from sclareol:

-

Superacid-Catalyzed Cyclization of Sclareol: Treatment of sclareol with a superacidic medium at low temperatures selectively yields 13-epi-manoyl oxide. This transformation proceeds via a cyclization-etherification cascade.

-

Regioselective C-H Oxidation: The C-18 methyl group of 13-epi-manoyl oxide is then selectively oxidized to a primary alcohol. This can be achieved through various modern C-H functionalization methods, such as those employing microbial or enzymatic catalysis, or chemoenzymatic approaches for enhanced selectivity.

Data Presentation

Table 1: Proposed Semi-Synthetic Route to this compound

| Step | Starting Material | Key Reagents and Conditions | Product | Transformation |

| 1 | Sclareol | Superacid (e.g., FSO3H-SbF5/SO2ClF), Low Temperature | 13-epi-Manoyl oxide | Intramolecular Cyclization/Etherification |

| 2 | 13-epi-Manoyl oxide | Regioselective C-H oxidizing agent (e.g., specific P450 enzyme or microbial system) | This compound | Selective C-18 Hydroxylation |

Experimental Protocols

Step 1: Synthesis of 13-epi-Manoyl Oxide from Sclareol

This protocol is adapted from methodologies reported for the selective synthesis of 13-epi-manoyl oxide.[1]

Materials:

-

Sclareol

-

Superacid system (e.g., Fluorosulfuric acid-antimony pentafluoride in sulfuryl chloride fluoride)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

A solution of sclareol in anhydrous dichloromethane is prepared in a flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

The pre-cooled superacid solution is added dropwise to the stirred solution of sclareol over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 13-epi-manoyl oxide.

Step 2: Regioselective C-18 Hydroxylation of 13-epi-Manoyl Oxide

The selective hydroxylation of the C-18 methyl group of labdane diterpenoids is a challenging transformation. Biocatalytic methods often provide the highest degree of selectivity.

Materials:

-

13-epi-Manoyl oxide

-

A suitable microorganism (e.g., a strain of Aspergillus or a recombinant E. coli expressing a specific cytochrome P450 enzyme)

-

Appropriate growth medium for the microorganism

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure (General Biotransformation Protocol):

-

A culture of the selected microorganism is grown in a suitable liquid medium until it reaches the optimal growth phase.

-

A solution of 13-epi-manoyl oxide in a water-miscible solvent (e.g., ethanol or DMSO) is added to the microbial culture.

-

The culture is incubated under controlled conditions (temperature, shaking speed) for a period of several days.

-

The progress of the biotransformation is monitored by periodically taking samples, extracting them with ethyl acetate, and analyzing by TLC or GC-MS.

-

Once the substrate has been consumed or the product concentration is maximized, the entire culture is harvested.

-

The culture broth is extracted exhaustively with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Logical Workflow for the Semi-Synthesis of this compound

Caption: Proposed semi-synthetic route to this compound from sclareol.

Retrosynthetic Analysis of this compound

Caption: Retrosynthesis of this compound to a readily available starting material.

References

Semi-Synthesis of 13-Epijhanol: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed strategy for the semi-synthesis of 13-epijhanol, a eudesmane sesquiterpenoid of interest for its potential biological activities. Due to the absence of a specific, published protocol for the direct epimerization of the tertiary alcohol at the C11 position of a suitable precursor like jhanol, this application note will focus on a theoretical pathway involving an oxidation-reduction sequence. This approach circumvents the inherent challenges of directly inverting a sterically hindered tertiary alcohol. All proposed experimental steps are based on established chemical transformations commonly employed in natural product synthesis.

Introduction

Eudesmane sesquiterpenoids are a diverse class of natural products exhibiting a wide range of biological activities. The stereochemistry of these molecules plays a crucial role in their bioactivity, making the development of stereoselective synthetic and semi-synthetic routes a key objective in medicinal chemistry and drug development. This compound, an epimer of the naturally occurring jhanol, represents a synthetic target for exploring structure-activity relationships within this compound class. The primary synthetic challenge lies in the stereoselective inversion of the tertiary alcohol at the C11 position. Direct inversion methods, such as the Mitsunobu reaction, are generally ineffective for tertiary alcohols due to significant steric hindrance. Therefore, a multi-step approach is proposed.

Proposed Semi-Synthetic Pathway

The proposed pathway for the semi-synthesis of this compound from a readily available precursor such as jhanol involves a three-step sequence:

-

Oxidation of the precursor to the corresponding α,β-unsaturated ketone.

-

Stereoselective Reduction of the ketone to yield the desired epimeric alcohol.

-

Purification and Characterization of the final product, this compound.

This workflow is depicted in the following diagram:

Figure 1: Proposed workflow for the semi-synthesis of this compound.

Experimental Protocols

The following are detailed, theoretical protocols for the key transformations in the proposed semi-synthesis of this compound. These protocols are based on standard laboratory procedures and may require optimization for this specific substrate.

Step 1: Oxidation of Jhanol to the Corresponding α,β-Unsaturated Ketone

Objective: To oxidize the allylic alcohol of jhanol to an α,β-unsaturated ketone.

Materials:

-

Jhanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Chromatography column

Protocol (using PCC):

-

Dissolve jhanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ketone.

Step 2: Stereoselective Reduction of the α,β-Unsaturated Ketone

Objective: To reduce the intermediate ketone to the tertiary alcohol with the desired stereochemistry of this compound. A Luche reduction is proposed for its known selectivity in reducing ketones in the presence of enones.

Materials:

-

α,β-Unsaturated ketone intermediate

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Ammonium chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Chromatography column

Protocol (Luche Reduction):

-

Dissolve the α,β-unsaturated ketone (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at 0 °C (ice bath).

-

Stir the mixture until the cerium salt is fully dissolved.

-

Add NaBH₄ (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation

The success of the synthesis will be determined by the yield and purity of the final product. The following table should be used to record and compare the results of the key reaction steps.

| Step | Reactant Mass (mg) | Product Mass (mg) | Molar Yield (%) | Purity (by NMR/HPLC, %) |

| 1. Oxidation | ||||

| 2. Reduction | ||||

| Overall |

Table 1: Data summary for the semi-synthesis of this compound.

Characterization

The structure and stereochemistry of the final product, this compound, must be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for determining the overall structure and purity. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in assigning all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments will be essential to confirm the relative stereochemistry at the C11 position by observing spatial correlations between the newly formed hydroxyl group and adjacent protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess if a racemic or diastereomeric mixture is produced.

Signaling Pathway Diagram

While this application note describes a chemical synthesis, the synthesized this compound can be used to probe various biological signaling pathways. The logical flow of such an investigation is presented below.

Figure 2: Logical flow of investigating the biological activity of this compound.

Conclusion

The proposed semi-synthesis of this compound via an oxidation-reduction sequence provides a viable, albeit theoretical, route to this target molecule. This approach overcomes the significant challenge of inverting a tertiary alcohol. The detailed protocols provided herein serve as a starting point for experimental work, with the understanding that optimization will be necessary. Successful synthesis and characterization of this compound will enable further investigation into its biological properties and its potential as a lead compound in drug discovery.

Proposed HPLC Protocol for the Analysis of 13-Epijhanol

For Researchers, Scientists, and Drug Development Professionals

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 13-Epijhanol. Due to the absence of a specific, validated protocol in the public domain for this particular compound, the following methodology is based on established principles for the chromatographic separation of epimers and chiral compounds. This guide provides a robust starting point for method development and validation in research and quality control settings.

Introduction

Jhanol and its epimer, this compound, are structurally similar compounds that can be challenging to separate and quantify. HPLC is a powerful analytical technique well-suited for the separation of such closely related molecules. The selection of an appropriate stationary phase, mobile phase, and detection parameters is critical for achieving adequate resolution and sensitivity. Chiral chromatography, in particular, is often employed for the separation of enantiomers and diastereomers, including epimers[1][2]. This proposed protocol outlines a reversed-phase HPLC method, which is a common and versatile approach in pharmaceutical analysis.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or trifluoroacetic acid (analytical grade)

-

This compound reference standard (purity >95%)

-

Jhanol reference standard (optional, for resolution determination)

-

-

Columns (Recommended for initial screening):

-

Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based) for initial assessment of enantiomeric separation.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for general analysis and method development.

-

2. Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

-

Degas both mobile phases prior to use, for example, by sonication or helium sparging.

-

-

Standard Solution Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the initial mobile phase composition to achieve a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).

-

3. HPLC Conditions

The following are suggested starting conditions and may require optimization for your specific instrument and column.

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |

| Gradient Program | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 5% A, 95% B25-30 min: 5% A, 95% B30.1-35 min: Re-equilibration to 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan of this compound (e.g., 220 nm, 254 nm) |

| Injection Volume | 10 µL |

4. Sample Preparation

The method of sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) will likely be necessary to remove interfering substances[3][4][5].

5. Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation